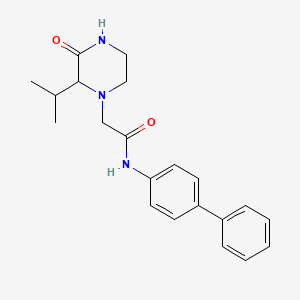![molecular formula C19H20F3N3O3 B7552507 4-morpholin-4-yl-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]benzamide](/img/structure/B7552507.png)
4-morpholin-4-yl-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-morpholin-4-yl-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]benzamide, also known as GSK2330672, is a chemical compound that has been extensively studied for its potential use in treating various diseases. This compound belongs to the class of pyridine derivatives and has been shown to have a range of biological activities.
Applications De Recherche Scientifique
4-morpholin-4-yl-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]benzamide has been extensively studied for its potential use in treating various diseases. It has been shown to have anticancer properties and has been tested in preclinical models for the treatment of breast cancer, lung cancer, and prostate cancer. It has also been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis and psoriasis. Additionally, 4-morpholin-4-yl-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]benzamide has been shown to have antiviral activity against hepatitis C virus.
Mécanisme D'action
The mechanism of action of 4-morpholin-4-yl-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]benzamide is not fully understood. However, it has been shown to inhibit the activity of a protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. By inhibiting BRD4, 4-morpholin-4-yl-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]benzamide can prevent the expression of genes that are involved in the development and progression of cancer and inflammatory diseases.
Biochemical and Physiological Effects:
4-morpholin-4-yl-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]benzamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation in preclinical models of inflammatory diseases. Additionally, 4-morpholin-4-yl-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]benzamide has been shown to have antiviral activity against hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-morpholin-4-yl-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]benzamide is that it has been extensively studied in preclinical models and has shown promising results in the treatment of various diseases. Another advantage is that it has a relatively low toxicity profile. However, one limitation of 4-morpholin-4-yl-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]benzamide is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in clinical trials.
Orientations Futures
There are several future directions for the study of 4-morpholin-4-yl-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]benzamide. One direction is to further investigate its mechanism of action and to identify the specific genes and pathways that are affected by its inhibition of BRD4. Another direction is to test its efficacy in clinical trials for the treatment of cancer and inflammatory diseases. Additionally, future studies could investigate the potential use of 4-morpholin-4-yl-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]benzamide in combination with other drugs for the treatment of these diseases.
Méthodes De Synthèse
The synthesis of 4-morpholin-4-yl-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]benzamide involves several steps. The first step is the preparation of 2-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 4-morpholinecarboxamide to give the intermediate product, which is further reacted with 4-(chloromethyl)benzoic acid to obtain the final product, 4-morpholin-4-yl-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]benzamide.
Propriétés
IUPAC Name |
4-morpholin-4-yl-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O3/c20-19(21,22)13-28-18-15(2-1-7-23-18)12-24-17(26)14-3-5-16(6-4-14)25-8-10-27-11-9-25/h1-7H,8-13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHIYBRJWPTTBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NCC3=C(N=CC=C3)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-morpholin-4-yl-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,7-dimethyl-N-[3-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]-2,5-dioxo-6,8-dihydro-1H-quinoline-3-carboxamide](/img/structure/B7552426.png)
![[4-(1,3-Dioxolan-2-yl)piperidin-1-yl]-(3-methyl-1-benzofuran-2-yl)methanone](/img/structure/B7552441.png)
![9-[3-[1-(3-Methylphenyl)imidazol-2-yl]sulfanylpropyl]purin-6-amine](/img/structure/B7552458.png)
![1-[4-[4-[3-[(3,5-Dimethylpyrazol-1-yl)methyl]benzoyl]piperazin-1-yl]-3-fluorophenyl]ethanone](/img/structure/B7552460.png)
![N-[3-(4-ethylphenyl)-1,2-oxazol-5-yl]-2-phenylacetamide](/img/structure/B7552472.png)
![2-N-[(4-fluorophenyl)methyl]-3-N-(4,5,6,7,8,9-hexahydrocycloocta[d][1,3]thiazol-2-yl)pyrazine-2,3-dicarboxamide](/img/structure/B7552475.png)
![N-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7552481.png)

![1-Cyclohexyl-3-[1-[4-(4-fluorophenoxy)pyrimidin-2-yl]piperidin-4-yl]urea](/img/structure/B7552493.png)

![[2-Oxo-2-(3-pyrrolidin-1-ylsulfonylanilino)ethyl] 3-(3-hydroxy-4-methoxyphenyl)propanoate](/img/structure/B7552500.png)
![2-(difluoromethyl)-N-[3-(4-methylpiperidin-1-yl)propyl]quinazolin-4-amine](/img/structure/B7552515.png)
![4-ethylsulfonyl-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7552523.png)
![(3-Anilinopyrrolidin-1-yl)-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylpyrrol-3-yl]methanone](/img/structure/B7552542.png)